PEG6-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Related Compounds
Polyethylene Glycols (PEGs)
Relevance: PEGs are directly related to Peg6-(CH2CO2H)2 as they share the core polyethylene glycol chain. Peg6-(CH2CO2H)2 is a PEG molecule with six ethylene glycol units and terminal carboxylic acid groups. The papers discuss other PEGs, including PEG6, PEG7, PEG8, and PEG9 [], indicating research interest in varying PEG chain lengths and their potential influence on properties and applications.
Compound Description: 18F-PEG6-IPQA is a radiotracer designed for PET/CT imaging of active mutant L858R epidermal growth factor receptor (EGFR) kinase-expressing non-small cell lung carcinomas. It demonstrates selective and irreversible binding to the L858R EGFR kinase, making it a potential tool for patient selection and personalized therapy [, ].
Nimotuzumab-PEG6-DM1
Compound Description: Nimotuzumab-PEG6-DM1 is an antibody-drug conjugate (ADC) consisting of the anti-EGFR monoclonal antibody nimotuzumab linked to the cytotoxic agent maytansine via a PEG6 linker. It shows promise in treating EGFR-positive cancers, particularly colorectal cancer [, ].
Compound Description: FA-PEG-b-P(α-Pt(II)-SS-CL/CL) represents a class of folate-decorated polymeric platinum(II) prodrug micelles designed for targeted intracellular delivery and cytosolic glutathione-triggered release of platinum anticancer drugs. These micelles self-assemble in aqueous solutions and exhibit redox-responsive drug release, making them promising candidates for cancer therapy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-03463275 is an orally available, CNS-penetrant inhibitor of SLC6A9, the GlyT1 glycine transporter, developed for potential anti-schizophrenia activity.
Novel, potent and selective prostaglandin EP2 receptor antagonist PF-04418948 is a novel, potent and selective prostaglandin EP2 receptor antagonist. PF-04418948 inhibited prostaglandin E(PGE)-induced increase in cAMP in cells expressing EP receptors with a functional K(B) value of 1.8 nM. In human myometrium, PF-04418948 produced a parallel, rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation with an apparent K(B) of 5.4 nM. In dog bronchiole and mouse trachea, PF-04418948 produced parallel rightward shifts of the PGE-induced relaxation curve with a K(B) of 2.5 nM and an apparent K(B) of 1.3 nM respectively. Reversal of the PGE-induced relaxation in the mouse trachea by PF-04418948 produced an IC value of 2.7 nM.
PF-04447943 is a brain-permeable phosphodiesterase (PDE) inhibitor that is selective for PDE9A (IC50 = 12 nM) over other PDEs (IC50s = >940 nM) in enzymatic assays of second messenger hydrolysis. It is over 1,000-fold more selective for PDE9A over 79 non-PDE targets, with the exception of the melatonin MT3/ML2 receptor (Ki = 3,800 nM). PF-04447943 also inhibits rat and rhesus monkey PDE9A (Kis = 18.1 and 4.5 nM, respectively). It increases neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons when used at a concentration of 0.03 μM. PF-04447943 increases the cGMP level in the striatum and frontal cortex of mice and in the cerebrospinal fluid (CSF) of rats when administered at 10 and 1 mg/kg, respectively. It improves deficits in episodic memory induced by scopolamine in rats and increases the time spent exploring the novel object in the novel object recognition (NOR) test when administered at a dose of 1 mg/kg. PF-04447943 (3.2 mg/kg) also improves spatial memory in the Morris water maze (MWM) and decreases the distance traveled to the hidden platform. PF-04447943 is a potent and selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. PF-04447943 enhances synaptic plasticity and cognitive function in rodents.
PF-04457845 is an orally active, irreversible inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 7.2 nM) that is selective against other serine hydrolases. It is a covalent inhibitor that carbamylates the active site serine nucleophile of FAAH. In a rat model of inflammatory pain, oral administration of 0.1 mg/kg PF-04457845 has been shown to reduce inflammatory pain with efficacy comparable to that of naproxen. PF-04457845 is a potent and exquisitely selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 7.2nM, and both analgesic and antiinflammatory effects in animal studies comparable to naproxen. It has been well tolerated in human trials even at high dose ranges with no evidence for cognitive dysfunction, and has completed Phase II clinical trials for the treatment of osteoarthritis, but was found to be ineffective.
Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1) catalyzes the final committed step in the biosynthesis of triglycerides and has potential roles in obesity, diabetes, and atherosclerosis. PF-04620110 is a potent inhibitor of DGAT-1 (IC50 = 19 nM) that is without effect on DGAT-2.4 It has high oral bioavailability (100%) in rats, with a moderate half-life of 6.8 hours. PF-04620110 significantly blocks an increase in plasma triglyceride levels following a corn oil bolus in rats. PF-04620110 is an orally active, selective and potent DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) inhibitor that inhibits triacylglycerol synthesis in cells and in rodents. F-04620110 inhibits DGAT-1 with an IC50 of 19 nM and shows high selectivity versus a broad panel of off-target pharmacologic end points. In vivo DGAT-1 inhibition has been demonstrated through reduction of plasma triglyceride levels in rodents at doses of ≥0.1 mg/kg following a lipid challenge. On the basis of this pharmacologic and pharmacokinetic profile, PF-04620110 has been advanced to human clinical studies.